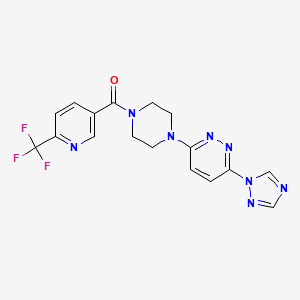

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" is a heterocyclic small molecule featuring three key structural motifs:

- A pyridazine core substituted with a 1,2,4-triazole ring at the 6-position.

- A piperazine linker connected to the pyridazine ring.

- A methanone group bridging the piperazine to a 6-(trifluoromethyl)pyridine moiety.

Propriétés

IUPAC Name |

[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N8O/c18-17(19,20)13-2-1-12(9-22-13)16(29)27-7-5-26(6-8-27)14-3-4-15(25-24-14)28-11-21-10-23-28/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFRYBFHYPIGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of this compound is SIRT3 , a member of the sirtuin family of proteins. Sirtuins are known to be involved in various cellular processes, including aging, inflammation, stress resistance, and energy efficiency.

Mode of Action

The compound acts as a selective inhibitor of SIRT3. It binds to the SIRT3 protein, thereby inhibiting its activity. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively, indicating a higher selectivity towards SIRT3.

Biochemical Pathways

The inhibition of SIRT3 can affect various biochemical pathways. For instance, in HepG2 cells exposed to cadmium, the compound was found to reduce the deacetylation of SOD2 induced by melanin and inhibit SOD2 activity. SOD2 is a crucial enzyme in the mitochondrial antioxidant defense system, and its deacetylation enhances its activity.

Result of Action

The compound’s action results in the inhibition of SIRT3 activity, leading to changes in the acetylation status of its target proteins. For example, it can increase the acetylation of SOD2, thereby reducing its activity. This can have various downstream effects, depending on the cellular context.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of metal ions can affect the self-assembly behavior of the compound. Moreover, the compound’s activity can be influenced by the cellular environment, such as the presence of other proteins or small molecules.

Activité Biologique

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone , also known by its IUPAC name, exhibits a range of biological activities that have been the subject of various studies. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.32 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains including Mycobacterium tuberculosis and other pathogens. In a study evaluating substituted piperazine derivatives, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | 1.35 | |

| Compound B | Staphylococcus aureus | 0.046 | |

| Compound C | Escherichia coli | 0.048 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tubulin assembly, which is crucial for cell division. For instance, hybrids containing triazole rings have been reported to display significant inhibitory activity against various cancer cell lines including gastric (BGC-823), lung (A549), and breast (MCF-7) cancers .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound D | A549 (Lung) | 0.054 | Induces apoptosis via caspase activation |

| Compound E | MCF-7 (Breast) | 0.048 | Inhibits tubulin assembly |

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the triazole and piperazine groups enhances the compound's ability to bind to enzyme active sites, thereby inhibiting their function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the triazole and piperazine moieties can significantly influence biological efficacy. For example, substituents on the pyridazin ring were found to enhance antimicrobial potency while maintaining low cytotoxicity towards human cells .

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

- Study on Anti-Tubercular Activity : A series of synthesized derivatives were tested for their anti-tubercular activity against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values lower than traditional treatments, indicating potential for development as new anti-TB agents .

- Anticancer Evaluation : In vitro studies revealed that certain derivatives led to significant cytotoxic effects on cancer cell lines with minimal impact on normal cells, suggesting a favorable therapeutic index .

Comparaison Avec Des Composés Similaires

Analysis :

- Core Heterocycles : Compounds like 8p and 10a use imidazo-pyridine or alkyl-triazole systems, whereas the target compound’s pyridazine-triazole scaffold may confer distinct electronic properties and binding modes .

Comparison with Pyrimidine-Based Analogues

details a structurally related compound (CAS 1705351-21-8 ) with the formula C₁₉H₁₈F₃N₇O. Key differences include:

- Heterocyclic Core : The analogue uses a pyrimidine ring (6-membered, two nitrogens) instead of pyridazine (6-membered, two adjacent nitrogens).

- Linker Group: The methanone group in the target compound is replaced with an ethanone bridge, altering conformational flexibility.

- Biological Implications : Pyrimidines are common in kinase inhibitors, suggesting the analogue may target different enzymes (e.g., tyrosine kinases) compared to the pyridazine-based target compound .

Methodological Considerations for Compound Similarity

Computational Similarity Metrics

- Fingerprint-Based Methods : Molecular fingerprints (e.g., Morgan, MACCS) encode structural features into bit arrays. The Tanimoto coefficient quantifies overlap, with values >0.85 indicating high similarity .

- Activity Cliffs: Despite structural similarity (e.g., shared piperazine-triazole motifs), minor substituent changes (e.g., trifluoromethyl vs. nitro groups) can drastically alter biological activity, underscoring the need for activity cliff analysis .

Limitations of Structural Comparisons

- Core Heterocycles : Pyridazine (target) vs. pyrimidine (CAS 1705351-21-8) differences may lead to divergent pharmacodynamic profiles despite similar molecular weights (~417.4 vs. 417.4) .

- Substituent Impact : The trifluoromethyl group in the target compound may confer superior metabolic stability over nitro (8p ) or alkyl (10a ) groups, as seen in FDA-approved drugs like sitagliptin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.